Cas no 1937280-31-3 (3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde)
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
- EN300-1623366
- 1937280-31-3
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- Inchi: 1S/C8H11ClO2/c9-4-1-2-8(6-10)3-5-11-7-8/h1,4,6H,2-3,5,7H2/b4-1+
- InChI Key: ACNGUFZUJNEVGU-DAFODLJHSA-N
- SMILES: Cl/C=C/CC1(C=O)COCC1
Computed Properties
- Exact Mass: 174.0447573g/mol
- Monoisotopic Mass: 174.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 26.3Ų
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1623366-0.05g |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 0.05g |
$1140.0 | 2023-06-04 | ||
| Enamine | EN300-1623366-0.1g |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 0.1g |
$1195.0 | 2023-06-04 | ||
| Enamine | EN300-1623366-0.25g |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 0.25g |
$1249.0 | 2023-06-04 | ||
| Enamine | EN300-1623366-0.5g |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 0.5g |
$1302.0 | 2023-06-04 | ||
| Enamine | EN300-1623366-1.0g |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 1g |
$1357.0 | 2023-06-04 | ||
| Enamine | EN300-1623366-2.5g |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 2.5g |
$2660.0 | 2023-06-04 | ||
| Enamine | EN300-1623366-5.0g |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 5g |
$3935.0 | 2023-06-04 | ||
| Enamine | EN300-1623366-10.0g |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 10g |
$5837.0 | 2023-06-04 | ||
| Enamine | EN300-1623366-50mg |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 50mg |
$1008.0 | 2023-09-22 | ||
| Enamine | EN300-1623366-100mg |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde |
1937280-31-3 | 100mg |
$1056.0 | 2023-09-22 |
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde
Introduction to 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde (CAS No. 1937280-31-3)
3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1937280-31-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of oxolane derivatives, which are known for their structural versatility and functional group compatibility, making them valuable intermediates in the synthesis of more complex molecules.
The molecular structure of 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde features a cyclohexene oxide backbone substituted with a chlorinated propenyl group and an aldehyde functionality at the third position of the oxolane ring. This unique arrangement of functional groups imparts distinct reactivity patterns, making it a promising candidate for various chemical transformations. The presence of the aldehyde group, in particular, facilitates condensation reactions such as aldol condensation, while the chloropropenyl moiety can undergo nucleophilic substitution or addition reactions, depending on the reaction conditions.
In recent years, there has been growing interest in oxolane derivatives due to their potential applications in drug discovery and material science. The structural motif of oxolane provides a stable scaffold that can be modified to introduce diverse pharmacophores. For instance, studies have demonstrated that oxolane derivatives can exhibit bioactivity by interacting with biological targets such as enzymes and receptors. The aldehyde group in 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde serves as a versatile handle for further derivatization, allowing chemists to explore its pharmacological properties.
One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The combination of the chloropropenyl group and the aldehyde functionality enables the synthesis of more complex molecules through cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, which are widely used in drug development. Additionally, the oxolane ring can be further functionalized to introduce other pharmacologically relevant groups, enhancing the compound's potential as a lead structure for therapeutic agents.
Recent research has highlighted the role of oxolane derivatives in developing novel therapeutic strategies. For example, studies have shown that certain oxolane-based compounds exhibit antimicrobial and anti-inflammatory properties. The aldehyde group in these derivatives can be used to form Schiff bases or other heterocyclic structures that interact with biological targets. Furthermore, the chloropropenyl moiety can be modified to introduce specific stereochemical features that are crucial for biological activity.
The synthesis of 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde involves multi-step organic transformations that showcase modern synthetic methodologies. Advanced techniques such as transition metal catalysis and asymmetric synthesis have been employed to achieve high yields and enantioselectivity. These synthetic approaches not only highlight the compound's synthetic accessibility but also demonstrate its potential for industrial-scale production.
In addition to its pharmaceutical applications, 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde has shown promise in material science. The unique electronic properties of its structure make it suitable for use in organic electronics and polymer chemistry. For instance, oxolane derivatives can be incorporated into conjugated polymers to enhance their optoelectronic characteristics. This interdisciplinary application underscores the versatility of this compound and its potential beyond traditional pharmaceuticals.
The ongoing investigation into oxolane derivatives continues to reveal new possibilities for their use in various scientific domains. Researchers are exploring innovative synthetic routes to improve yields and purity while expanding the range of functional groups that can be introduced into these molecules. Such advancements not only contribute to our fundamental understanding of organic chemistry but also pave the way for new applications in drug discovery and material science.
As our understanding of molecular interactions deepens, compounds like 3-(3-chloroprop-2-en-1-yl)oxolane-3-carbaldehyde will play an increasingly important role in developing next-generation therapeutics and materials. Their structural complexity and functional diversity offer a rich palette for chemists to explore, ensuring that they remain at the forefront of scientific innovation.
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